Ro 04-6790 dihydrochloride

Übersicht

Beschreibung

RO 04-6790 Hydrochlorid ist eine chemische Verbindung, die von Hoffmann–La Roche entwickelt wurde. Sie ist bekannt für ihre Rolle als potenter und selektiver Antagonist für den Serotoninrezeptor-Subtyp 5-HT6. Diese Verbindung wurde in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie, aufgrund ihrer Fähigkeit, kognitive Funktionen und Gedächtnisprozesse zu modulieren, weit verbreitet eingesetzt .

Vorbereitungsmethoden

Die Synthese von RO 04-6790 Hydrochlorid umfasst mehrere Schritte. Der Ausgangsstoff ist 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzolsulfonamid. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter Sulfonierung, Aminierung und Methylierung. Das Endprodukt wird als Dihydrochlorid-Hydrat erhalten, was seine Stabilität und Löslichkeit gewährleistet .

Industrielle Produktionsverfahren für RO 04-6790 Hydrochlorid sind nicht umfassend dokumentiert, aber die Synthese beinhaltet in der Regel Standard-Organosynthesetechniken unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

RO 04-6790 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in ein entsprechendes Amin umwandeln.

Substitution: Der aromatische Ring in RO 04-6790 Hydrochlorid kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Salpetersäure oder Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

RO 04-6790 Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Neurowissenschaften: Es wird verwendet, um die Rolle von 5-HT6-Rezeptoren bei kognitiven Funktionen und Gedächtnisprozessen zu untersuchen.

Verhaltensstudien: RO 04-6790 Hydrochlorid wird in Tiermodellen verwendet, um Verhaltensweisen im Zusammenhang mit Lernen, Gedächtnis und Sucht zu untersuchen.

Wirkmechanismus

RO 04-6790 Hydrochlorid entfaltet seine Wirkungen, indem es selektiv an den 5-HT6-Serotoninrezeptor bindet und diesen antagonisiert. Dieser Rezeptor befindet sich hauptsächlich im zentralen Nervensystem und ist an der Regulation der Neurotransmitterfreisetzung, kognitiven Funktionen und Gedächtnisprozessen beteiligt. Durch die Blockierung des 5-HT6-Rezeptors hemmt RO 04-6790 Hydrochlorid die Produktion von cyclischem Adenosinmonophosphat (cAMP) als Reaktion auf Serotonin, wodurch neuronale Signalwege moduliert werden .

Wissenschaftliche Forschungsanwendungen

Neuroscience

Ro 04-6790 is extensively used in neuroscience research to investigate the role of serotonin in cognitive functions and memory enhancement:

- Cognitive Enhancement : Studies have shown that Ro 04-6790 can mitigate amnesia induced by substances like dizocilpine and scopolamine, suggesting potential applications in treating cognitive deficits .

- Memory Studies : Research indicates that Ro 04-6790 prolongs memory retention in rodent models by blocking tonic serotonin effects, thus enhancing object recognition memory .

Pharmacology

The compound is utilized to explore the pharmacological properties of serotonin receptor antagonists:

- Therapeutic Potential : Investigations into its effects on cognitive disorders have highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease and other forms of dementia .

- Behavioral Studies : Ro 04-6790 is employed in behavioral studies to assess learning and memory processes in animal models, providing insights into the underlying neurobiological mechanisms .

Cognitive Performance Enhancement

A study demonstrated that Ro 04-6790 enhances cognitive performance across various domains in rodent models. The compound was shown to reverse NMDA receptor antagonism-induced cognitive deficits, indicating its role in modulating synaptic plasticity .

Serotonin Depletion Effects

Research investigating the effects of selective lesions on serotonergic pathways found that depletion of serotonin abolished the cognitive-enhancing effects of Ro 04-6790. This suggests that its efficacy is closely linked to serotonergic activity within specific brain regions .

Summary of Findings

Ro 04-6790 dihydrochloride serves as a crucial tool in understanding the complexities of serotonin signaling and its implications for cognitive function:

| Application Area | Key Findings |

|---|---|

| Neuroscience | Enhances memory retention; mitigates drug-induced amnesia |

| Pharmacology | Potential therapeutic uses for cognitive disorders |

| Behavioral Studies | Affects learning and memory behaviors |

Wirkmechanismus

RO 04-6790 hydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 serotonin receptor. This receptor is primarily found in the central nervous system and is involved in regulating neurotransmitter release, cognitive functions, and memory processes. By blocking the 5-HT6 receptor, RO 04-6790 hydrochloride inhibits the production of cyclic adenosine monophosphate (cAMP) in response to serotonin, thereby modulating neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

RO 04-6790 Hydrochlorid ist aufgrund seiner hohen Selektivität und Potenz für den 5-HT6-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:

SB-742457: Ein weiterer 5-HT6-Rezeptor-Antagonist mit ähnlichen kognitionsfördernden Wirkungen.

Ro 63-0563: Eine Verbindung mit ähnlicher Selektivität und Potenz für den 5-HT6-Rezeptor.

Diese Verbindungen teilen ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen in der Forschung unterscheiden.

Biologische Aktivität

Ro 04-6790 dihydrochloride is a selective antagonist of the serotonin receptor subtype 5-HT6, developed by Hoffmann–La Roche. This compound has garnered attention in neuroscience due to its potential nootropic effects, particularly in enhancing cognitive functions and memory. This article explores the biological activity of Ro 04-6790, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

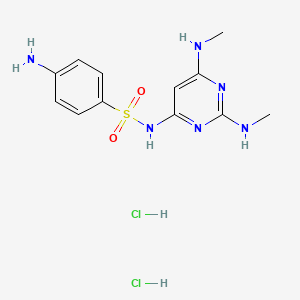

- IUPAC Name : 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide

- Molecular Formula : C₁₂H₁₆N₆O₂S

- Molar Mass : Approximately 308.36 g/mol

- CAS Number : 1197333-95-1

Ro 04-6790 acts primarily as a selective antagonist at the 5-HT6 serotonin receptor. This receptor is implicated in various neurological functions, including cognition and mood regulation. The compound binds to the receptor without activating it, potentially altering serotonin signaling pathways in the brain .

Binding Affinity

Ro 04-6790 exhibits high selectivity for the 5-HT6 receptor over other serotonin receptors and neurotransmitter systems. Its pKi values are reported as follows:

| Receptor Type | pKi Value |

|---|---|

| Rat 5-HT6 | 7.26 |

| Human 5-HT6 | 7.35 |

This selectivity is crucial for minimizing off-target effects, which enhances its therapeutic potential .

Biological Effects

Research indicates that Ro 04-6790 may enhance cognitive functions and mitigate memory deficits induced by various substances. For instance, studies have demonstrated its efficacy in reversing amnesia caused by dizocilpine (MK-801) and scopolamine .

Cognitive Enhancement Studies

- Dizocilpine-Induced Amnesia : In animal models, Ro 04-6790 significantly improved memory performance in tasks where dizocilpine was administered, suggesting its potential utility in treating cognitive impairments associated with neurodegenerative disorders.

- Scopolamine-Induced Memory Deficits : Similar results were observed with scopolamine, a drug known to induce memory deficits; Ro 04-6790 was effective in restoring cognitive function.

Case Studies and Research Findings

Several studies have explored the pharmacological profile of Ro 04-6790:

Study on Serotonin Receptor Interaction

A study involving intravenous administration of Ro 04-6790 in pithed rats demonstrated that it could modulate serotonergic signaling without significant cardiovascular side effects, indicating a favorable safety profile for potential therapeutic use .

In Vivo Effects on Acetylcholine Release

In vivo experiments showed that administering Ro 04-6790 (10 mg/kg) resulted in a modest increase in acetylcholine outflow in Wistar rats. This suggests that the compound may enhance cholinergic transmission, which is often impaired in cognitive disorders .

Summary of Biological Activities

The following table summarizes the key biological activities associated with Ro 04-6790:

| Activity Type | Description |

|---|---|

| Receptor Antagonism | Selectively antagonizes the 5-HT6 receptor |

| Cognitive Enhancement | Improves memory performance in amnesia models |

| Cholinergic Activity | Modestly increases acetylcholine release |

| Selectivity | High selectivity for the 5-HT6 receptor with minimal off-target effects |

Eigenschaften

IUPAC Name |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S.2ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAXXMSJHQHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017563 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197333-95-1 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-04-6790 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62FNF49JN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.